6-Bromo-4-chloro-2-methylquinoline
Overview
Description
6-Bromo-4-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-2-methylquinoline involves a condensation between β-keto esters and 4-bromoaniline and the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, otherwise known as the Knorr reaction . This study led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline in 48% overall yield from 4-bromoaniline .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-2-methylquinoline is characterized by the presence of bromine, chlorine, and nitrogen atoms in the quinoline ring . The SMILES string representation of the molecule isCc1cc(Cl)c2cc(Br)ccc2n1
. Physical And Chemical Properties Analysis
6-Bromo-4-chloro-2-methylquinoline has a density of 1.6±0.1 g/cm³ . It has a boiling point of 321.9±37.0 °C at 760 mmHg . The compound has a molar refractivity of 59.6±0.3 cm³ . It has no freely rotating bonds . The polar surface area of the compound is 13 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Knorr Synthesis : 6-Bromo-4-chloro-2-methylquinoline is synthesized through a process involving the condensation between β-keto esters and 4-bromoaniline, followed by cyclization into 6-bromoquinolin-2(1H)-one, known as the Knorr reaction. This method led to a three-step preparation of 6-bromo-2-chloro-4-methylquinoline with an overall yield of 48% from 4-bromoaniline (Wlodarczyk et al., 2011).
Biological and Pharmacological Activities
- Antiangiogenic Effects : Certain derivatives of 6-Bromo-4-chloro-2-methylquinoline have been evaluated for their antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth, as well as decreasing levels of proangiogenic factors (Mabeta et al., 2009).
- Antimicrobial and Antimalarial Agents : Novel derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline have shown promise as antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).
- Synthesis of Derivatives for Pharmacological Activities : Various 6-bromoquinazolinone derivatives have been synthesized and screened for pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-bromo-4-chloro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNREXWJWVKEEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355055 | |
Record name | 6-bromo-4-chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2-methylquinoline | |
CAS RN |
53364-85-5 | |
Record name | 6-bromo-4-chloro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53364-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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